1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one
Description
1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one is a complex organic compound that features a piperidine ring substituted with a fluoropyrimidine moiety and a phenoxyethanone group
Properties
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-13-10-19-17(20-11-13)24-15-6-8-21(9-7-15)16(22)12-23-14-4-2-1-3-5-14/h1-5,10-11,15H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQHZUARPHFQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The synthetic route may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoropyrimidine Moiety: This step involves the reaction of the piperidine intermediate with a fluoropyrimidine derivative under specific conditions.
Attachment of the Phenoxyethanone Group: This final step involves the reaction of the intermediate with phenoxyethanone, often under basic conditions to facilitate the nucleophilic substitution.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyrimidine moiety, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity, while the phenoxyethanone group can modulate its overall activity and stability.
Comparison with Similar Compounds
1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one can be compared with other similar compounds, such as:
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one: This compound has a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one: The presence of a bromine atom can lead to different chemical and physical properties.
1-{4-[(5-Iodopyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one: Iodine substitution can significantly alter the compound’s behavior in chemical reactions and biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
